molecular formula C8H11NO2S B14583580 2-Amino-5-(methoxymethoxy)benzene-1-thiol CAS No. 61588-43-0

2-Amino-5-(methoxymethoxy)benzene-1-thiol

Cat. No.: B14583580
CAS No.: 61588-43-0
M. Wt: 185.25 g/mol
InChI Key: OZPQDYGVEBSKEX-UHFFFAOYSA-N
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Description

2-Amino-5-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H11NO2S It is a derivative of benzenethiol, featuring an amino group at the second position and a methoxymethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methoxymethoxy)benzene-1-thiol typically involves the introduction of the amino and methoxymethoxy groups onto a benzenethiol backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-nitro-5-(methoxymethoxy)benzene, is reduced to introduce the amino group. The thiol group can be introduced via thiourea as a nucleophile, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methoxymethoxy)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2), bromine (Br2)

    Reduction: Hydrogen gas (H2), catalytic hydrogenation

    Substitution: Thiourea, alkyl halides

Major Products Formed

    Oxidation: Disulfides

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-Amino-5-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(methoxymethoxy)benzene-1-thiol involves its ability to undergo redox reactions due to the presence of the thiol group. The thiol group can form disulfide bonds, which are crucial in various biological processes, including protein folding and cellular redox regulation . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzenethiol
  • 2-Amino-4-(methoxymethoxy)benzenethiol
  • 2-Amino-5-(ethoxymethoxy)benzenethiol

Uniqueness

2-Amino-5-(methoxymethoxy)benzene-1-thiol is unique due to the specific positioning of the methoxymethoxy group, which can influence its electronic properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and functionalities in various fields.

Properties

CAS No.

61588-43-0

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-5-(methoxymethoxy)benzenethiol

InChI

InChI=1S/C8H11NO2S/c1-10-5-11-6-2-3-7(9)8(12)4-6/h2-4,12H,5,9H2,1H3

InChI Key

OZPQDYGVEBSKEX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)N)S

Origin of Product

United States

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